molecular formula C16H12N2O5S2 B2984162 (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 612802-61-6

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B2984162
CAS No.: 612802-61-6
M. Wt: 376.4
InChI Key: BEZOCJJRCCRLAY-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions used to synthesize the compound. This often involves multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve theoretical methods, such as quantum mechanical calculations , or experimental methods, such as observing changes in the compound when it is mixed with other substances .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of experimental techniques .

Scientific Research Applications

Potential GSK-3 Inhibitors

Derivatives of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid have been explored for their potential as Glycogen Synthase Kinase-3 (GSK-3) inhibitors. GSK-3 is a protein kinase involved in various physiological processes and diseases, including Alzheimer's disease and diabetes. The synthesis of bis(2-thioxothiazolidin-4-one) derivatives via microwave-assisted condensation reactions signifies a promising approach in the development of novel inhibitors targeting GSK-3, showcasing the compound's relevance in drug discovery and medicinal chemistry (Kamila & Biehl, 2012).

Anticancer and Antiangiogenic Effects

Research has also demonstrated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against transplantable mouse tumors. These compounds were shown to inhibit tumor growth and tumor-induced angiogenesis in mice, suggesting potential therapeutic applications in cancer treatment. The study highlights the chemical's application in developing anticancer therapies with the capability to suppress tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Trypanocidal and Anticancer Activity

Further investigations into 5-enamine-4-thiazolidinone derivatives have revealed their trypanocidal and anticancer activities. Specific compounds within this series have shown significant inhibition against Trypanosoma species at sub-micromolar concentrations while displaying selectivity towards human cells. Additionally, certain derivatives exhibited broad-spectrum anticancer activity, suggesting their potential as leads for developing novel antitrypanosomal and anticancer agents (Holota et al., 2019).

Antimicrobial Properties

The synthesis and biological evaluation of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have demonstrated significant antibacterial and antifungal activities, surpassing those of standard drugs like ampicillin. This research underscores the compound's utility in addressing infectious diseases by targeting both sensitive and resistant strains of bacteria and fungi. The findings suggest the potential of these derivatives in developing new antimicrobial agents (Horishny et al., 2022).

Mechanism of Action

The mechanism of action is typically studied in the context of bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include exploring its use in various industries, such as pharmaceuticals, materials science, or chemical manufacturing .

Properties

IUPAC Name

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S2/c19-13(20)6-11(15(22)23)18-14(21)12(25-16(18)24)5-8-7-17-10-4-2-1-3-9(8)10/h1-5,7,11,21H,6H2,(H,19,20)(H,22,23)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFGDXAGDZXOOB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.